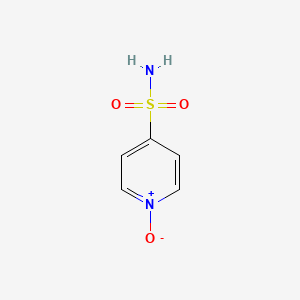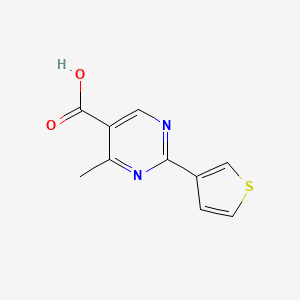
4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 3-thiophenecarboxaldehyde with 4-methyl-2-aminopyrimidine in the presence of a suitable catalyst under reflux conditions. The resulting intermediate is then oxidized to form the carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The thiophene and pyrimidine rings provide structural features that facilitate interactions with biological targets.
類似化合物との比較
- 2-(Thiophen-3-yl)pyrimidine-5-carboxylic acid
- 4-Methyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid
- 4-Methyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid
Comparison: 4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid is unique due to the specific positioning of the thiophene ring at the 3-position of the pyrimidine ring, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a bioactive molecule compared to similar compounds with different substituent positions or ring systems.
特性
分子式 |
C10H8N2O2S |
|---|---|
分子量 |
220.25 g/mol |
IUPAC名 |
4-methyl-2-thiophen-3-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)4-11-9(12-6)7-2-3-15-5-7/h2-5H,1H3,(H,13,14) |
InChIキー |
LSXQZHROMQHDHO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


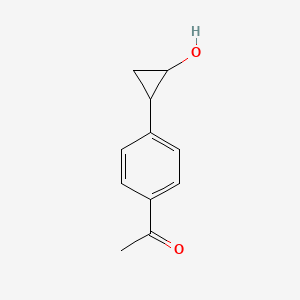


![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
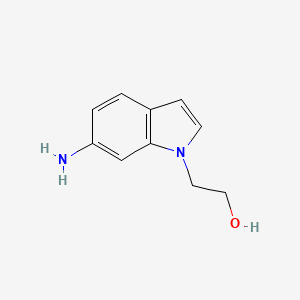
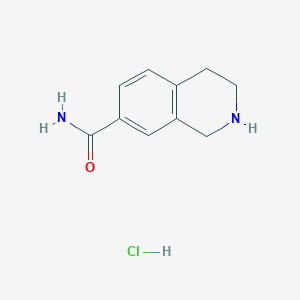


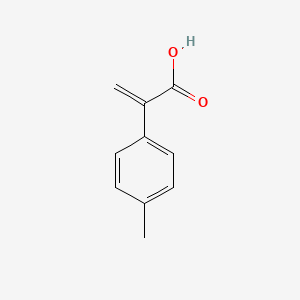
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)
